Synthesis of Trimethoxy(p-tolyl)silane: A Laboratory-Scale Technical Guide
Synthesis of Trimethoxy(p-tolyl)silane: A Laboratory-Scale Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a common and reliable laboratory-scale protocol for the synthesis of trimethoxy(p-tolyl)silane. The primary method detailed is the Grignard reaction, a versatile and widely used method for forming carbon-silicon bonds. This document outlines the reaction pathway, provides a detailed experimental protocol, and summarizes key quantitative data for the reagents and product.
Overview and Reaction Principle
The synthesis of trimethoxy(p-tolyl)silane is most effectively achieved through the reaction of a Grignard reagent, specifically p-tolylmagnesium bromide, with tetramethoxysilane. The Grignard reagent, formed from the reaction of p-bromotoluene with magnesium metal, acts as a nucleophile, attacking the electrophilic silicon atom of tetramethoxysilane. This results in the displacement of one methoxy group and the formation of the desired trimethoxy(p-tolyl)silane.
To favor the formation of the mono-substituted product and minimize the formation of di- and tri-arylated byproducts, the reaction is typically carried out at low temperatures.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the p-tolylmagnesium bromide Grignard reagent and the subsequent reaction with tetramethoxysilane to yield trimethoxy(p-tolyl)silane.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| p-Bromotoluene | C₇H₇Br | 171.04 | 106-38-7 | |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous |
| Iodine | I₂ | 253.81 | 7553-56-2 | For initiation |
| Tetramethoxysilane (TMOS) | CH₁₂O₄Si | 152.22 | 681-84-5 | |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | Aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | |
| Trimethoxy(p-tolyl)silane | C₁₀H₁₆O₃Si | 212.32 | 17873-01-7 | Product |
Step-by-Step Procedure
Part A: Preparation of p-Tolylmagnesium Bromide
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Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried under vacuum to ensure all moisture is removed.
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Magnesium Activation: Magnesium turnings are placed in the flask. A small crystal of iodine is added to activate the magnesium surface. The flask is gently warmed under the inert atmosphere until the purple iodine vapor is visible.
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Initiation of Grignard Reaction: A small amount of a solution of p-bromotoluene in anhydrous tetrahydrofuran (THF) is added from the dropping funnel to the magnesium turnings. The reaction is initiated, which is typically indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
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Formation of Grignard Reagent: Once the reaction has initiated, the remaining p-bromotoluene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution is the p-tolylmagnesium bromide Grignard reagent.
Part B: Synthesis of Trimethoxy(p-tolyl)silane
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Cooling: The freshly prepared Grignard reagent is cooled in an ice bath to 0°C.
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Addition of Tetramethoxysilane: A solution of tetramethoxysilane in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring. To optimize for the mono-arylated product, a reaction temperature of -30°C is ideal.
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Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure trimethoxy(p-tolyl)silane as a colorless liquid.
Visualizing the Process
Reaction Pathway
Caption: Synthesis of Trimethoxy(p-tolyl)silane via Grignard Reaction.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Data Summary
| Parameter | Value | Reference |
| Product Information | ||
| Chemical Name | Trimethoxy(p-tolyl)silane | |
| Synonyms | (4-Methylphenyl)trimethoxysilane | [1] |
| CAS Number | 17873-01-7 | [1] |
| Molecular Formula | C₁₀H₁₆O₃Si | [1] |
| Molecular Weight | 212.32 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | >97.0% (GC) | [2] |
| Storage Conditions | ||
| 4°C, stored under nitrogen | [1] | |
| Reactant Information | ||
| p-Tolylmagnesium bromide | 1.0 M solution in THF | [3] |
| Tetramethoxysilane | ≥98% purity |
